Phenylalanylglutamat

Übersicht

Beschreibung

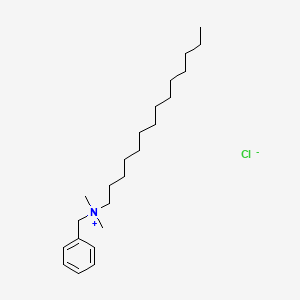

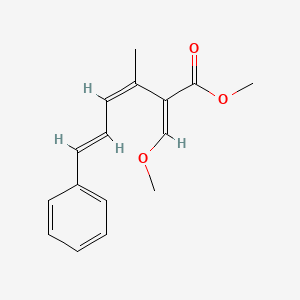

Phenylalanylglutamate is a dipeptide composed of phenylalanine and glutamate . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .

Synthesis Analysis

Phenylalanylglutamate is not typically synthesized in stock, but may be available by custom synthesis . The elemental analysis of Phenylalanylglutamate includes Carbon (57.14%), Hydrogen (6.16%), and Nitrogen (9.52%) .Chemical Reactions Analysis

While specific chemical reactions involving Phenylalanylglutamate are not explicitly mentioned in the literature, it’s important to note that as a dipeptide, Phenylalanylglutamate can participate in peptide bond formation and breakdown reactions.Wissenschaftliche Forschungsanwendungen

Biomimetische selbstorganisierte Peptid-Hydrogele

Phe-Glu spielt eine entscheidende Rolle bei der Entwicklung von biomimetischen selbstorganisierten Peptid-Hydrogelen. Diese Hydrogele werden für die Regeneration von hartem Gewebe wie Knochen- und Zahngewebe verwendet . Sie bieten eine hervorragende Biokompatibilität, mechanische Stabilität und die Möglichkeit, Zellen und pharmazeutisch wirksame Wirkstoffe zu laden. Phe-Glu-basierte Hydrogele können die extrazelluläre Matrix imitieren und so die Gewebsreparatur und -regeneration verbessern.

Trophe Ökologie

In der trophischen Ökologie wird Phe-Glu verwendet, um den Stickstoffkreislauf und die Dynamik von Nahrungsnetzen zu verstehen. Die compound-spezifische stabile Isotopenanalyse (CSIA) von Phe-Glu zusammen mit anderen Aminosäuren hilft, die Einflüsse von basalen Stickstoffwerten und trophischer Fraktionierung auf die Stickstoffisotopenwerte von Konsumenten zu entwirren .

Enzymatische Produktion funktioneller Kohlenhydrate

Phe-Glu ist an der enzymatischen Produktion funktioneller Kohlenhydrate beteiligt, die einen höheren Nährwert und gesundheitsfördernde Wirkungen als traditionelle Kohlenhydrate haben . Dazu gehören die Synthese seltener Zucker und die Entwicklung neuer enzymatischer Technologien für die Lebensmittelindustrie.

Nucleopeptid-basierte Hydrogele

Die neuesten Forschungsergebnisse zeigen, dass Phe-Glu ein integraler Bestandteil der Bildung von nucleopeptid-basierten Hydrogelen mit niedrigem Molekulargewicht ist . Diese Hydrogele besitzen Eigenschaften, die sie für verschiedene biomedizinische Anwendungen geeignet machen, einschließlich der Wirkstoffabgabe und der Gewebezüchtung.

Molekularsimulation von selbstorganisierten Peptid-Hydrogelen

Phe-Glu ist auch für die molekulare Simulation von selbstorganisierten Peptid-Hydrogelen von Bedeutung. Diese Simulationen sind entscheidend für das Verständnis der molekularen Dynamik und Wechselwirkungen, die die Bildung und Stabilität von Hydrogelen, die in der Gewebezüchtung eingesetzt werden, bestimmen .

Bioaktive Peptide in der Gesundheitsindustrie

Die Rolle von Phe-Glu erstreckt sich auf die Entwicklung und Klassifizierung bioaktiver Peptide in der Gesundheitsindustrie. Es ist Teil der Forschung, die sich auf die biologische Synthese, die molekulare Modifikation und die Anwendungen industrieller Lebensmittelenzyme konzentriert .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Phenylalanylglutamate, also known as Phe-glu, is a dipeptide composed of phenylalanine and glutamate It’s worth noting that dipeptides are often short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .

Mode of Action

For instance, the antidepressant effects of L-phenylalanine, one of the constituents of Phe-glu, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Biochemical Pathways

Phenylalanylglutamate, being a dipeptide, is likely involved in protein digestion or protein catabolism . It’s also worth noting that phenylalanine, one of the constituents of Phe-glu, is involved in various metabolic pathways. For instance, phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Pharmacokinetics

It’s known that dipeptides are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body, where they can be metabolized by various enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Phenylalanylglutamate. Factors such as diet, lifestyle, exposure to pollutants, and even the individual’s microbiome can impact how the compound is absorbed, distributed, metabolized, and excreted in the body .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLMUIXUXLIJR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189735 | |

| Record name | Phenylalanylglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3617-45-6 | |

| Record name | L-Phenylalanyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3617-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Phe-Glu?

A1: The molecular formula of Phe-Glu is C14H18N2O5, and its molecular weight is 294.30 g/mol.

Q2: Are there any specific spectroscopic data available for Phe-Glu?

A2: While the provided research papers don't offer detailed spectroscopic data for Phe-Glu specifically, they utilize techniques like NMR spectroscopy to analyze its conformation and interactions within larger peptide sequences [, , ].

Q3: What is known about the biological activity of Phe-Glu?

A3: Research indicates that Phe-Glu, particularly within larger peptide sequences, can exhibit various biological activities:

- Opioid Receptor Interactions: Phe-Glu is present in the naturally occurring opioid peptides dermorphin (μ-selective) and deltorphin II (δ-selective) [, , ]. Studies investigating these peptides reveal that Phe-Glu contributes to their overall conformation and potentially their selectivity for specific opioid receptors.

- Inhibition of HIV-1 Protease: A peptide containing the Phe-Glu sequence (Val-Phe-Glu-Leu) was isolated from oyster protein hydrolysate and demonstrated inhibitory activity against HIV-1 protease []. This suggests that the Phe-Glu motif might play a role in the peptide's interaction with the protease enzyme.

- Antioxidant Activity: The peptide Tyr-Phe-Glu, identified in potato protein hydrolysate, exhibited antioxidant activity against H2O2-induced oxidation in Caco-2 cells []. This finding highlights the potential of peptides containing Phe-Glu to act as antioxidants.

Q4: Can Phe-Glu be used as a standalone therapeutic agent?

A4: The provided research focuses on the presence and role of Phe-Glu within larger peptide sequences. Currently, there's limited information regarding the standalone therapeutic potential of Phe-Glu. Further research is needed to explore this possibility.

Q5: Are there any known applications of Phe-Glu in drug development?

A5: The research highlights potential applications based on the activities of peptides containing Phe-Glu:

- Pain Management: The presence of Phe-Glu in dermorphin and deltorphin II suggests a potential role in developing novel analgesics targeting specific opioid receptors [, ].

- Antiviral Therapy: The identification of a HIV-1 protease inhibitor containing Phe-Glu provides a starting point for designing new antiviral agents [].

- Antioxidant Therapies: The antioxidant properties of Tyr-Phe-Glu indicate a potential avenue for developing treatments for oxidative stress-related conditions [].

Q6: Are there alternative compounds or peptides with similar activities to those containing Phe-Glu?

A6: Yes, research on opioid peptides, HIV-1 protease inhibitors, and antioxidants is extensive. Several alternative compounds and peptides exhibit similar activities and are currently under investigation for therapeutic applications.

Q7: Is there any information about the safety and toxicology of Phe-Glu?

A7: The provided research primarily focuses on the biological activities of peptides containing Phe-Glu and doesn't provide specific data on the toxicology of Phe-Glu itself. Thorough safety and toxicity assessments would be crucial for any future therapeutic development involving Phe-Glu.

Q8: What are the main challenges in researching and developing drugs based on Phe-Glu-containing peptides?

A8: Similar to other peptide-based therapeutics, challenges include:

Q9: Are there specific analytical methods used to characterize and quantify Phe-Glu?

A11: While the research doesn't detail specific methods for Phe-Glu alone, various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly used to identify and quantify peptides in complex mixtures [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677581.png)

![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)